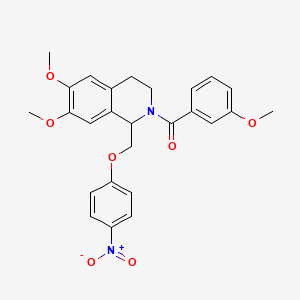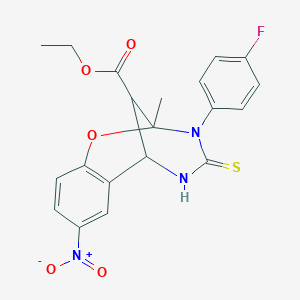![molecular formula C29H24ClN3O5 B14966840 (2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(naphthalen-1-ylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B14966840.png)
(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(naphthalen-1-ylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the various functional groups. Key steps include:
Formation of the Pyrano[2,3-c]pyridine Core: This is achieved through a cyclization reaction involving appropriate precursors.
Functional Group Introduction: The chlorination, methoxylation, and other functional group additions are carried out using standard organic synthesis techniques under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include anti-cancer or anti-inflammatory agents.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact molecular targets and pathways would need to be elucidated through further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall complexity.
Barium and Strontium Compounds: While not structurally similar, these compounds share some chemical properties and reactivity patterns.
Uniqueness
What sets (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups and the pyrano[2,3-c]pyridine core, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C29H24ClN3O5 |
|---|---|
Molekulargewicht |
530.0 g/mol |
IUPAC-Name |
N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H24ClN3O5/c1-16-27-20(18(15-34)14-31-16)11-21(28(35)32-24-12-22(30)25(36-2)13-26(24)37-3)29(38-27)33-23-10-6-8-17-7-4-5-9-19(17)23/h4-14,34H,15H2,1-3H3,(H,32,35) |
InChI-Schlüssel |
WNSUONMRPAJAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC=CC4=CC=CC=C43)C(=C2)C(=O)NC5=CC(=C(C=C5OC)OC)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B14966760.png)
![Ethyl 4-[({2-[(thiophen-2-ylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}carbonyl)amino]benzoate](/img/structure/B14966761.png)




![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14966787.png)

![N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B14966809.png)
![2-[2-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile](/img/structure/B14966810.png)

![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14966820.png)

![1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966835.png)
